N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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Overview
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hexan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, such as 2-amino benzothiazole, which can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.
Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Alkylation: The final step involves the alkylation of the intermediate product with 2-ethylhexyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine is unique due to its specific combination of a benzothiazole ring, a sulfanyl group, and a hexan-1-amine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
928617-88-3 |
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Molecular Formula |
C23H38N2S2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C23H38N2S2/c1-5-9-13-19(7-3)17-25(18-20(8-4)14-10-6-2)27-23-24-21-15-11-12-16-22(21)26-23/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 |
InChI Key |
UBHUJVKAJQRWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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